molecular formula C10H20N2 B2659445 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine CAS No. 2091623-08-2

4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine

Cat. No.: B2659445
CAS No.: 2091623-08-2
M. Wt: 168.284
InChI Key: QUINXQDNOPMTFA-UHFFFAOYSA-N
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Description

The compound “4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine” appears to contain an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms . It also contains a cyclohexane ring, which is a six-membered ring with only carbon atoms. The presence of an amine group (-NH2) is indicated by the “-amine” suffix in the name .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the azetidine ring, the cyclohexane ring, and the amine group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine ring, the cyclohexane ring, and the amine group. The azetidine ring, being a strained four-membered ring, could be expected to be reactive . The amine group could participate in various reactions such as acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Antimicrobial Agents : Novel azetidin-2-ones have been synthesized and evaluated for their potential as antimicrobial agents. For instance, the synthesis of azetidin-2-ones, starting from condensation reactions and proceeding through cycloadditions, has been explored to create compounds with significant antimicrobial activity (Ansari & Lal, 2009). Similarly, derivatives of azetidinones, synthesized from Schiff bases by cyclocondensation with chloroacetyl chloride, have been investigated for their antidepressant and nootropic activities, confirming the CNS-active potential of the 2-azetidinone skeleton (Thomas et al., 2016).

Applications in Cancer Research

Anticancer Agents : Research into azetidinones and thiazolidinones has shown promising results in anticancer applications. For instance, fluorene-based azetidinones have demonstrated significant activity against certain cancer cell lines, highlighting their potential as novel anticancer agents (Hussein et al., 2020).

Synthetic Applications and Methodologies

Synthetic Methodologies : The versatile reactivity of azetidines, including their use in ring opening and as precursors for cyclic products such as piperidines and pyrrolidines, underscores their importance in synthetic organic chemistry. These methodologies facilitate the synthesis of a broad range of biologically active compounds, with applications extending to enzyme inhibitors and hypoglycemic agents (Singh, D’hooghe, & Kimpe, 2008).

Drug Development and Medicinal Chemistry

Selective Estrogen Receptor Degraders : The development of selective estrogen receptor degraders (SERDs) for the treatment of ER+ breast cancer illustrates the therapeutic potential of compounds derived from azetidines, showcasing the role of these structures in advancing drug discovery (Scott et al., 2020).

Advanced Materials and Polymers

Supramolecular Chemistry : The iterative synthesis of supramolecular extenders from azetidine-derived intermediates for use in polyurethane elastomers exemplifies the application of azetidin-1-yl structures in materials science, offering new avenues for the development of advanced materials with precise properties (Kuo et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Azetidine derivatives are of interest in medicinal chemistry due to their potential biological activities . Future research could explore the synthesis, characterization, and biological evaluation of “4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine” and related compounds.

Properties

IUPAC Name

4-(azetidin-1-yl)-4-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-10(12-7-2-8-12)5-3-9(11)4-6-10/h9H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUINXQDNOPMTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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